4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10963339
InChI: InChI=1S/C19H16O4/c1-12-3-5-14(6-4-12)17(20)11-22-15-7-8-16-13(2)9-19(21)23-18(16)10-15/h3-10H,11H2,1-2H3
SMILES: CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol

4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

CAS No.:

Cat. No.: VC10963339

Molecular Formula: C19H16O4

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one -

Specification

Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
IUPAC Name 4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one
Standard InChI InChI=1S/C19H16O4/c1-12-3-5-14(6-4-12)17(20)11-22-15-7-8-16-13(2)9-19(21)23-18(16)10-15/h3-10H,11H2,1-2H3
Standard InChI Key QBRKOJSHUBZUFD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one, reflects its intricate structure. Key features include:

  • A chromen-2-one core with a methyl group at position 4.

  • A 2-(4-methylphenyl)-2-oxoethoxy substituent at position 7, formed via ether linkage.
    The presence of the electron-withdrawing ketone group in the phenacyl moiety and the electron-donating methyl groups influences its reactivity and solubility profile.

Structural Data

PropertyValue
Molecular FormulaC19H16O4\text{C}_{19}\text{H}_{16}\text{O}_{4}
Molecular Weight308.3 g/mol
CAS Number859664-47-4
SMILESCC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C
InChI KeyQBRKOJSHUBZUFD-UHFFFAOYSA-N

The crystalline nature of this compound, inferred from analogous coumarins, suggests moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide. Stability under standard laboratory conditions is anticipated, though decomposition may occur under prolonged exposure to UV light or extreme pH.

Synthesis and Optimization

Stepwise Synthesis Protocol

The synthesis of 4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one involves two primary stages:

  • Preparation of 7-Hydroxy-4-Methylcoumarin:

    • Salicylaldehyde derivatives react with ethyl acetoacetate under Pechmann condensation conditions, catalyzed by concentrated sulfuric acid.

    • The reaction proceeds via electrophilic substitution, yielding the coumarin backbone with a hydroxyl group at position 7.

  • Etherification with 4-Methylphenacyl Bromide:

    • The phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin undergoes nucleophilic substitution with 4-methylphenacyl bromide in the presence of a base (e.g., potassium carbonate).

    • Solvents such as acetone or acetonitrile facilitate the reaction at reflux temperatures (60–80°C).

Biological Activities and Mechanistic Insights

Antimicrobial and Anti-Inflammatory Effects

Coumarins with ether-linked substituents show broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC: 4–16 µg/mL). The ketone functionality in the phenacyl moiety could inhibit bacterial efflux pumps or biofilm formation. Anti-inflammatory effects, mediated by COX-2 inhibition, are also plausible given the compound’s structural similarity to NSAID precursors.

Research Gaps and Future Directions

Priority Areas for Investigation

  • Target Identification: High-throughput screening to identify protein targets (e.g., kinases, tubulin) is critical .

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenacyl group’s substituents (e.g., halogens, nitro groups) could optimize potency .

  • Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability in preclinical models is essential for drug development.

Challenges in Translation

  • Solubility Limitations: The compound’s lipophilicity may hinder aqueous solubility, necessitating formulation strategies like nanoencapsulation.

  • Toxicity Concerns: Preliminary cytotoxicity assays in non-cancerous cell lines (e.g., HEK-293) are needed to evaluate selectivity .

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